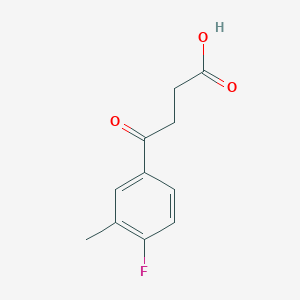

4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid

货号 B1309683

:

349-22-4

分子量: 210.2 g/mol

InChI 键: RDWYSVCUOZOEBC-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US08119692B2

Procedure details

To an oven dried three neck flask was added Mg turnings (355 mg, 14.6 mg-at.) catalytic amount of iodine, and 20 mL THF. To the resulting mixture was added dropwise 4-bromo-1-fluoro-2-methyl-benzene (1.0 g, 0.005 mol) with heating to ˜62° C. After completing the addition of the aryl bromide, the mixture was stirred for an additional 30 min at 62° C. The THF solution of the prepared aryl magnesium bromide was cooled to −70° C. and succinic anhydride (1.0 g, 0.01 mmol) added as a solution in 10 mL THF. The mixture was vigorously stirred with warming to rt over 3 h and then hydrolyzed by the addition of 30 mL of 1M HCl. The resulting mixture was extracted with ethyl acetate (2×20 mL). The combined organic layers were extracted with 5% aqueous K2CO3 (3×10 mL) and the combined aqueous layers acidified with 1M HCl to pH3. A milky colloidal suspension was extracted with ethyl acetate (3×30 mL) and the combined organic layers washed with brine (2×20 mL). The solvent was evaporated under reduced pressure and the crude product used directly in the next step without further purification.

[Compound]

Name

aryl bromide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

aryl magnesium bromide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[C:4]([CH3:9])[CH:3]=1.[C:10]1(=[O:16])[O:15][C:13](=[O:14])[CH2:12][CH2:11]1.Cl>C1COCC1>[F:8][C:5]1[CH:6]=[CH:7][C:2]([C:10](=[O:16])[CH2:11][CH2:12][C:13]([OH:15])=[O:14])=[CH:3][C:4]=1[CH3:9]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC(=C(C=C1)F)C

|

Step Two

[Compound]

|

Name

|

aryl bromide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCC(=O)O1)=O

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Four

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

[Compound]

|

Name

|

aryl magnesium bromide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

62 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred for an additional 30 min at 62° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To an oven dried three neck flask

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added Mg turnings (355 mg, 14.6 mg-at.) catalytic amount of iodine, and 20 mL THF

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was vigorously stirred

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with warming to rt over 3 h

|

|

Duration

|

3 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The resulting mixture was extracted with ethyl acetate (2×20 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The combined organic layers were extracted with 5% aqueous K2CO3 (3×10 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

A milky colloidal suspension was extracted with ethyl acetate (3×30 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined organic layers washed with brine (2×20 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was evaporated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the crude product used directly in the next step without further purification

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

FC1=C(C=C(C=C1)C(CCC(=O)O)=O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |